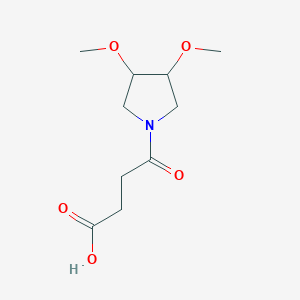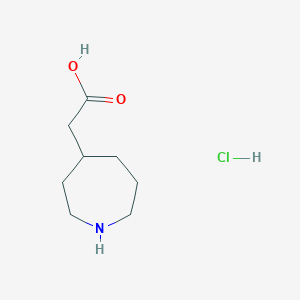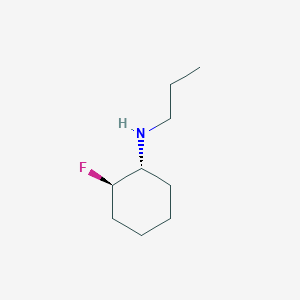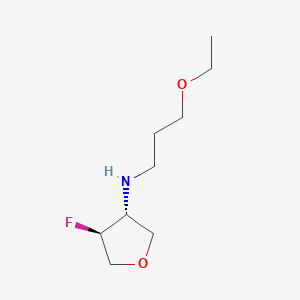
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the precise structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Microwave-assisted Synthesis
Uguen et al. (2021) discussed the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their significance as biologically active species and versatile intermediates for further derivatization. The study developed conditions for synthesizing a broad range of 4-oxo-butenoic acids, demonstrating the method's effectiveness across different substrates Uguen et al., 2021.
Phase Behavior of Supramolecular Liquid Crystals
Martinez-Felipe and Imrie (2015) explored the phase behavior of supramolecular liquid crystal dimers, attributing the liquid crystallinity of mixtures to hydrogen-bonded complexes. This research provides insights into the structural properties influencing liquid crystalline phases Martinez-Felipe & Imrie, 2015.
Molecular Structure Analysis
Raju et al. (2015) analyzed the molecular structure, hyperpolarizability, and other properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, showing its potential in material science for its electronic properties Raju et al., 2015.
Reactivity Studies
Amalʼchieva et al. (2022) investigated the reactivity of 4-oxobutanoic acids and their cyclic analogues with (2-aminophenyl) methanol, contributing to the understanding of chemical reaction mechanisms and product formation Amalʼchieva et al., 2022.
Synthesis of Antiinflammatory and Analgesic Compounds
Research on the synthesis of 4-antipyrine derivatives by Rubtsov et al. (2002) emphasizes the pharmacological applications of derivatives of 4-oxobutanoic acids, linking structure to potential antiinflammatory and analgesic activities Rubtsov et al., 2002.
Development of Cyclic γ-Aminobutyric Acid Analogues
Petz et al. (2019) reported on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, showcasing the synthesis of novel compounds with potential applications in neurochemistry Petz et al., 2019.
Safety And Hazards
This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential areas for further research, such as new synthesis methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general outline is helpful. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-15-7-5-11(6-8(7)16-2)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGAUPFOGKJIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)

![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

